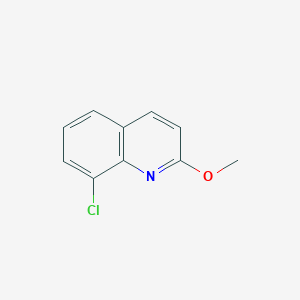

8-Chloro-2-methoxyquinoline

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

8-chloro-2-methoxyquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO/c1-13-9-6-5-7-3-2-4-8(11)10(7)12-9/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYRVAFIYJXVRLJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC2=C(C=CC=C2Cl)C=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

8-Chloro-2-methoxyquinoline chemical structure and properties

An In-Depth Technical Guide to 8-Chloro-2-methoxyquinoline: Structure, Synthesis, and Application

Authored by a Senior Application Scientist

Introduction

The quinoline scaffold is a cornerstone in the field of medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of pharmacologically active compounds.[1][2] This bicyclic heterocycle, consisting of a benzene ring fused to a pyridine ring, provides a rigid and versatile framework for interacting with biological targets, leading to a wide spectrum of therapeutic applications including anticancer, antimalarial, and antimicrobial agents.[3][4][5]

This guide provides a detailed technical overview of a specific, functionalized derivative: this compound. We will explore its molecular structure, physicochemical properties, and a robust, field-proven protocol for its synthesis. Furthermore, we will delve into its chemical reactivity and its potential as a pivotal intermediate for drug discovery and development, empowering researchers and scientists to leverage this molecule in their synthetic endeavors.

Molecular Structure and Physicochemical Properties

This compound is a substituted aromatic heterocycle. The core quinoline structure is modified with a chlorine atom at the C8 position of the benzene ring and a methoxy group at the C2 position of the pyridine ring. This specific substitution pattern dictates its chemical behavior and potential for further functionalization.

The methoxy group at the 2-position acts as an electron-donating group through resonance, influencing the electron density of the heterocyclic ring. The chlorine atom at the 8-position is an electron-withdrawing group via induction but a weak deactivator in electrophilic aromatic substitution.

Physicochemical Data: this compound

| Property | Value | Source(s) |

| CAS Number | 846038-39-9 | [6] |

| Molecular Formula | C₁₀H₈ClNO | [6] |

| Molecular Weight | 193.63 g/mol | [6] |

| Appearance | (Expected) Off-white to pale yellow solid | General observation for similar compounds |

| Melting Point | Data not readily available in cited literature. For comparison, the related 8-Chloro-2-methylquinoline melts at 64-70 °C.[7] | |

| Boiling Point | Data not readily available | |

| Solubility | Expected to be soluble in common organic solvents like Dichloromethane, Chloroform, and Methanol. |

Spectroscopic Characterization

While specific spectra for this compound are primarily available through commercial vendors[8], its structure allows for the confident prediction of key spectroscopic features:

-

¹H NMR: The spectrum would show distinct signals for the five aromatic protons on the quinoline core and a singlet around 3.9-4.1 ppm corresponding to the three protons of the methoxy group. The coupling patterns of the aromatic protons would be complex due to the substitution pattern.

-

¹³C NMR: Approximately 10 distinct carbon signals would be expected. The carbon attached to the methoxy group (C2) would appear significantly downfield (approx. 160-165 ppm), while the carbon attached to the chlorine (C8) would also be influenced. The methoxy carbon itself would resonate around 55-60 ppm.

-

IR Spectroscopy: Characteristic peaks would include C-H stretching for the aromatic and methyl groups (~2950-3100 cm⁻¹), C=C and C=N stretching in the aromatic region (~1500-1600 cm⁻¹), and a strong C-O stretching band for the methoxy ether (~1020-1250 cm⁻¹). The C-Cl stretch would appear in the fingerprint region (~600-800 cm⁻¹).

-

Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z 193. A characteristic M+2 peak at m/z 195 with approximately one-third the intensity of the M+ peak would be present, confirming the presence of a single chlorine atom.

Synthesis and Reactivity

A specific, published synthesis for this compound is not readily found. However, a reliable and robust synthetic route can be designed based on well-established quinoline chemistry. The most logical approach is the O-methylation of the corresponding 2-hydroxyquinoline precursor, which is commercially available. This method provides a clear, high-yielding path to the target molecule.

Proposed Synthetic Workflow

The proposed synthesis is a Williamson ether synthesis, a cornerstone reaction in organic chemistry. This choice is based on the mild conditions and the high efficiency typically observed for the methylation of hydroxyl groups on electron-deficient heterocyclic systems.

Caption: Proposed two-step synthesis via Williamson ether synthesis.

Detailed Experimental Protocol: O-Methylation

This protocol is a self-validating system. Successful formation of the product can be easily monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material and the appearance of a new, higher Rf spot.

-

Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add 8-Chloro-2-hydroxyquinoline (1.0 eq).

-

Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF) to create a 0.2 M solution. Stir the mixture under a nitrogen atmosphere.

-

Deprotonation: Cool the flask to 0 °C using an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise over 15 minutes.

-

Causality Insight: Using a strong, non-nucleophilic base like NaH ensures complete and irreversible deprotonation of the relatively acidic N-H proton of the 2-quinolone tautomer, forming the highly nucleophilic oxygen anion. The reaction is performed at 0 °C to control the exothermic reaction and prevent potential side reactions.

-

-

Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The solution should become homogeneous as the sodium salt forms.

-

Methylation: Cool the reaction mixture back to 0 °C. Add methyl iodide (CH₃I, 1.5 eq) dropwise via the dropping funnel over 20 minutes.

-

Causality Insight: Methyl iodide is a highly effective methylating agent for Sₙ2 reactions. A slight excess is used to ensure the reaction goes to completion. Adding it dropwise at low temperature helps to manage the exothermicity of the reaction.

-

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis (e.g., using 3:1 Hexanes:Ethyl Acetate) indicates complete consumption of the starting material.

-

Quenching: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C to neutralize any excess NaH.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers.

-

Washing & Drying: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the resulting crude solid by flash column chromatography on silica gel or by recrystallization to afford pure this compound.

Applications in Research and Drug Development

While direct biological studies on this compound are scarce, its true value lies in its potential as a versatile synthetic intermediate for the construction of more complex, high-value molecules.[1] The quinoline core is a well-established pharmacophore, and the specific functional groups of this molecule offer multiple handles for chemical modification.

-

The Quinoline Core: The fundamental quinoline ring system is a proven scaffold for developing drugs with a vast range of activities, including antimalarial (e.g., Chloroquine), antibacterial (e.g., Ciprofloxacin), and anticancer (e.g., Camptothecin) properties.[3][4] This molecule provides direct access to this privileged core.

-

The 8-Chloro Group as a Synthetic Handle: The chlorine atom at the C8 position is a key site for modification. It can participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), allowing for the introduction of aryl, heteroaryl, amine, or alkyne moieties. This enables the rapid generation of diverse chemical libraries for screening. Furthermore, halogenated 8-hydroxyquinoline derivatives often exhibit enhanced antimicrobial or anticancer activity, suggesting that the 8-chloro substituent could be a beneficial feature to retain in a final drug candidate.[9][10][11]

-

The 2-Methoxy Group as a Modulator: The methoxy group at the C2 position serves two primary roles.

-

It can be retained in the final molecule, where it can act as a hydrogen bond acceptor and influence the molecule's metabolic stability and pharmacokinetic profile.

-

Alternatively, it can be readily cleaved under acidic conditions (e.g., using HBr or BBr₃) to reveal the 8-chloro-2-hydroxyquinoline (or its 2-quinolone tautomer). The 2-quinolone moiety is itself a critical pharmacophore found in numerous bioactive compounds.[12] This makes the 2-methoxy group an effective protecting or masking group for the 2-oxo functionality.

-

The strategic combination of these features makes this compound a highly valuable building block for medicinal chemists aiming to develop novel therapeutics targeting a wide array of diseases.[13]

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound is not widely available. Therefore, it must be handled with the precautions appropriate for related, potentially hazardous quinoline derivatives.

-

Hazard Classification: Based on data for similar compounds like 8-Chloro-2-hydroxyquinoline, this compound should be considered an irritant to the skin, eyes, and respiratory system.

-

Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.

-

Handling: Avoid inhalation of dust or vapors. Avoid contact with skin and eyes. In case of contact, rinse the affected area immediately with copious amounts of water.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents.

Conclusion

This compound is a strategically functionalized heterocyclic compound with significant potential in synthetic and medicinal chemistry. While not an end-product itself, its value as a molecular scaffold and synthetic intermediate is substantial. Its three key components—the privileged quinoline core, the synthetically versatile 8-chloro group, and the modifiable 2-methoxy group—provide chemists with a powerful tool for the rational design and synthesis of novel, biologically active molecules. The robust synthetic protocol detailed herein offers a reliable method for its preparation, opening the door for its broader application in drug discovery and materials science.

References

- Afrin, S., et al. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances, 12(35), 22876-22907.

- Daksh Biotech. (n.d.). Exploring Applications of Quinoline Derivatives in Chemical Synthesis.

- Abdel-Wahab, B. F., et al. (2012). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 2(25), 9335-9351.

- Patel, H., et al. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry, 39(4).

- Zhang, M., et al. (2022). Application of Quinoline Ring in Structural Modification of Natural Products. Molecules, 27(15), 4704.

- Kaur, M., et al. (2020). Synthetic and medicinal perspective of quinolines as antiviral agents. European Journal of Medicinal Chemistry, 207, 112775.

- Tukulula, M., et al. (2021). QSAR study of 8-Hydroxyquinoline and its Chloro derivatives as antimicrobial agents. ResearchGate.

- Al-Busafi, S. N., et al. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research & Reviews: Journal of Chemistry, 3(1), 1-10.

- Supplementary Information File. (n.d.).

- Rostron, C., & Barber, J. (2021). Chapter 7 Nucleophilic aromatic substitution. Oxford University Press.

- Al-Busafi, S. N., et al. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. SciSpace.

- Saadeh, H. A., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(18), 4321.

- Barlin, G. B., & Tan, W.-L. (1984). Polyaza heterocycles. Part 2. Nucleophilic substitution of halogens in halogenoquinoxalino[2,3-c]cinnolines. Journal of the Chemical Society, Perkin Transactions 1, 1269-1273.

- National Center for Biotechnology Information. (n.d.). 8-Methoxyquinoline. PubChem Compound Database.

- National Center for Biotechnology Information. (n.d.). 8-Chloro-2-methylquinoline. PubChem Compound Database.

- Meth-Cohn, O., & Narine, B. (1981). A versatile new synthesis of quinolines and related fused pyridines. Part 9. Synthetic application of the 2-chloroquinoline-3-carbaldehydes. Journal of the Chemical Society, Perkin Transactions 1, 1520-1530.

- MDPI. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines.

- Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.

- ResearchGate. (2017). Novel Synthesis of 2-Chloroquinolines from 2-Vinylanilines in Nitrile Solvent.

- The OChem Whisperer. (2017). Here is some Nucleophilic Aromatic Substitution for ya!.

- Tiscione, P., et al. (2018). Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. Molbank, 2018(4), M1016.

Sources

- 1. nbinno.com [nbinno.com]

- 2. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 3. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Application of Quinoline Ring in Structural Modification of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthetic and medicinal perspective of quinolines as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. B20504.06 [thermofisher.com]

- 8. 846038-39-9|this compound|BLD Pharm [bldpharm.com]

- 9. researchgate.net [researchgate.net]

- 10. rroij.com [rroij.com]

- 11. scispace.com [scispace.com]

- 12. mdpi.com [mdpi.com]

- 13. [PDF] Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines | Semantic Scholar [semanticscholar.org]

8-Chloro-2-methoxyquinoline CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Senior Application Scientist's Foreword: In the landscape of medicinal chemistry and materials science, substituted quinolines represent a cornerstone scaffold. Their inherent biological activities and versatile chemical handles make them prized building blocks for novel molecular entities. This guide focuses on a specific, yet intriguing, member of this family: 8-Chloro-2-methoxyquinoline . While this compound is commercially available, indicating its utility in synthesis, it exists in a space of underexplored potential with limited published data.

This document, therefore, serves a dual purpose. It consolidates the known information on this compound and, more critically, provides a scientifically grounded framework for its synthesis, characterization, and potential applications by drawing parallels with closely related, well-documented analogues. We will proceed with a logic-driven approach, explaining the "why" behind the "how," to empower researchers in their exploration of this promising chemical entity.

Core Compound Identification

A precise understanding of the molecule is paramount. Here, we define the fundamental properties of this compound.

| Property | Value | Source |

| CAS Number | 846038-39-9 | [CymitQuimica[1], BLD Pharm[2]] |

| Molecular Formula | C₁₀H₈ClNO | SynHet[3] |

| Molecular Weight | 193.63 g/mol | CymitQuimica[1] |

| IUPAC Name | This compound | SynHet[3] |

Synthetic Pathways and Mechanistic Rationale

Proposed Primary Synthetic Route: Nucleophilic Aromatic Substitution

The foundational logic of this synthesis is the activation of the C2 position of the quinoline ring by the ring nitrogen, making it susceptible to nucleophilic attack. The chlorine atom at this position is a good leaving group, facilitating the substitution.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol: A Practical Guide

The following protocol is a well-reasoned approach based on analogous transformations. Researchers should consider this a starting point, with optimization likely necessary.

Step 1: Synthesis of 8-Chloro-2-chloroquinoline (Precursor)

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place 8-Chloro-2-hydroxyquinoline (1.0 equivalent).

-

Addition of Reagent: Carefully add phosphorus oxychloride (POCl₃, 3-5 equivalents) to the flask. This reaction is exothermic and should be performed in a well-ventilated fume hood.

-

Reaction Conditions: Heat the mixture to reflux (approximately 105-110 °C) for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring. This will quench the excess POCl₃.

-

Neutralization and Extraction: Neutralize the acidic aqueous solution with a base (e.g., sodium carbonate or sodium hydroxide solution) until the pH is basic. The product will likely precipitate as a solid. Alternatively, extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or hexane) or by column chromatography on silica gel.

Step 2: Synthesis of this compound

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the synthesized 8-Chloro-2-chloroquinoline (1.0 equivalent) in a dry polar aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF).

-

Addition of Nucleophile: Add sodium methoxide (NaOMe, 1.1-1.5 equivalents) to the solution. This can be added as a solid or as a solution in methanol.

-

Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-70 °C) for several hours. Monitor the reaction by TLC until the starting material is consumed.

-

Work-up: Quench the reaction by adding water. Extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The resulting crude product can be purified by column chromatography or recrystallization to yield pure this compound.

Physicochemical and Spectroscopic Characterization (Predicted)

Due to the absence of published experimental data, the following properties and spectral features are predicted based on the known characteristics of the quinoline scaffold and its substituted derivatives. These serve as a guide for researchers in identifying and characterizing the synthesized compound.

Physicochemical Properties

| Property | Predicted Value/Characteristic | Rationale |

| Melting Point | Solid at room temperature | The planar, rigid structure and molecular weight suggest a crystalline solid. Analogous compounds like 8-chloro-2-methylquinoline have a melting point of 64-68 °C.[4] |

| Boiling Point | > 300 °C | High boiling point is expected due to the aromatic system and polarity. |

| Solubility | Soluble in common organic solvents (e.g., DCM, CHCl₃, Ethyl Acetate, THF, Methanol). Sparingly soluble in water. | The methoxy group provides some polarity, while the chlorinated aromatic core ensures solubility in organic media. |

Spectroscopic Signatures

The following are expected spectroscopic data points that would be critical for the structural confirmation of this compound.

-

¹H NMR (Proton Nuclear Magnetic Resonance):

-

Aromatic Region (δ 7.0-8.5 ppm): Expect a set of doublets and triplets corresponding to the protons on the quinoline core. The chloro and methoxy groups will influence the chemical shifts of the adjacent protons.

-

Methoxy Group (δ ~4.0 ppm): A sharp singlet integrating to three protons is expected for the -OCH₃ group.

-

-

¹³C NMR (Carbon Nuclear Magnetic Resonance):

-

Aromatic Region (δ 110-160 ppm): Ten distinct signals for the ten carbons of the quinoline ring system are anticipated. The carbon attached to the chlorine will be shifted downfield, and the carbon attached to the methoxy group will be significantly downfield.

-

Methoxy Carbon (δ ~55-60 ppm): A signal corresponding to the carbon of the -OCH₃ group.

-

-

IR (Infrared) Spectroscopy:

-

C-O Stretch (Aryl Ether): A strong absorption band around 1250-1200 cm⁻¹ and another around 1050-1000 cm⁻¹.

-

C=N and C=C Stretching (Aromatic): Multiple sharp bands in the 1600-1450 cm⁻¹ region.

-

C-Cl Stretch: An absorption in the fingerprint region, typically around 800-600 cm⁻¹.

-

C-H Stretching (Aromatic and Methyl): Peaks just above 3000 cm⁻¹ for the aromatic C-H and just below 3000 cm⁻¹ for the methyl C-H.

-

-

MS (Mass Spectrometry):

-

Molecular Ion (M⁺): A prominent peak at m/z 193. The presence of a chlorine atom will result in a characteristic M+2 peak at m/z 195 with an intensity of approximately one-third of the M⁺ peak, which is a definitive indicator of a monochlorinated compound.

-

Caption: Workflow for the structural elucidation of this compound.

Applications in Research and Drug Development

While direct applications of this compound are not extensively documented, its structure suggests significant potential as a key intermediate in the synthesis of more complex molecules for various applications.

Scaffold for Medicinal Chemistry

The quinoline nucleus is a well-established "privileged scaffold" in drug discovery, appearing in numerous approved drugs. The chloro and methoxy groups on this compound offer distinct advantages for further chemical modification:

-

The 8-Chloro Group: Can be a site for further functionalization through cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of diverse aryl, heteroaryl, or alkyl groups. This enables the exploration of structure-activity relationships (SAR) in a targeted manner.

-

The 2-Methoxy Group: This group can influence the electronic properties and conformation of the molecule. In some biological contexts, it can be a site of metabolic transformation or can be demethylated to reveal a 2-hydroxyquinoline, which may have different biological activities or chelation properties.

Derivatives of 8-hydroxyquinoline (a related scaffold) have shown a wide range of biological activities, including anticancer, antimicrobial, and neuroprotective effects, often attributed to their metal-chelating properties.[5][6] The derivatization of this compound could lead to novel compounds that can be screened for similar activities.

Building Block in Materials Science

Quinoline derivatives are also utilized in the development of organic light-emitting diodes (OLEDs) and fluorescent sensors due to their photophysical properties. The substitution pattern on this compound could be tailored to fine-tune its electronic and luminescent characteristics for such applications.

Safety and Handling

As with any chemical compound, proper safety precautions are essential when handling this compound.

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound stands as a readily accessible yet underutilized building block with considerable potential for innovation in both drug discovery and materials science. This guide has provided a comprehensive, albeit partially predictive, overview of its core properties, a robust synthetic strategy, and a forward-looking perspective on its potential applications. It is our hope that this detailed technical framework will serve as a catalyst for further research into this and other promising substituted quinolines, ultimately unlocking new avenues for scientific advancement.

References

- 8-Chloro-2-hydroxyquinoline, 97%. (n.d.). Sigma-Aldrich. Retrieved January 7, 2026.

- 8-Chloro-2-methylquinoline, 97%. (n.d.). Sigma-Aldrich. Retrieved January 7, 2026.

- This compound. (n.d.). SynHet. Retrieved January 7, 2026.

- 8-Methoxyquinoline. (n.d.). PubChem. Retrieved January 7, 2026.

- 4-Chloro-8-methoxy-2-methylquinoline, 97%. (n.d.). Sigma-Aldrich. Retrieved January 7, 2026.

- Supplementary Information File. (n.d.). Retrieved January 7, 2026.

- 2-CHLORO-8-METHOXYQUINOLINE (CAS 74668-74-9). (n.d.). ChemicalBook. Retrieved January 7, 2026.

- Studies on the alkylation of quinolin-2 (1H)-one derivatives. (2015). Journal of the Chilean Chemical Society, 60(1), 2812-2816.

- 846038-39-9|this compound|BLD Pharm. (n.d.). BLD Pharm. Retrieved January 7, 2026.

- Quinoline, 8-chloro-. (n.d.). NIST WebBook. Retrieved January 7, 2026.

- 8-Chloroquinoline(611-33-6) 1H NMR spectrum. (n.d.). ChemicalBook. Retrieved January 7, 2026.

- 8-Chloro-2-methyl-quinoline. (2009). Acta Crystallographica Section E: Structure Reports Online, 65(Pt 7), o1463.

- 2-chloro-8-methoxyquinoline (C10H8ClNO). (n.d.). PubChemLite. Retrieved January 7, 2026.

- 7-Chloro-2-methylquinoline(4965-33-7) 13C NMR spectrum. (n.d.). ChemicalBook. Retrieved January 7, 2026.

- This compound. (n.d.). CymitQuimica. Retrieved January 7, 2026.

- 2-CHLORO-8-METHOXYQUINOLINE. (n.d.). ChemicalBook. Retrieved January 7, 2026.

- 2-CHLORO-8-METHOXYQUINOLINE CAS#: 74668-74-9. (n.d.). ChemicalBook. Retrieved January 7, 2026.

- 8-chloro-2-quinoxalinol. (2025). Retrieved January 7, 2026.

- 8-Chloroquinoline CAS#: 611-33-6. (n.d.). ChemicalBook. Retrieved January 7, 2026.

- Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (n.d.). PMC. Retrieved January 7, 2026.

- Synthesis and biological activity of 8-chloro-[5][8][9]triazolo [4,3-a]quinoxalines. (2010). Journal of Chemical and Pharmaceutical Research, 2(1), 497-504.

- 13C NMR Chemical Shifts. (n.d.). Oregon State University. Retrieved January 7, 2026.

- NMR Spectroscopy :: 13C NMR Chemical Shifts. (n.d.).

- 8-Chloro-2-methylquinoline, 97%. (n.d.). Sigma-Aldrich. Retrieved January 7, 2026.

- 2-Chloroquinoline. (n.d.). PubChem. Retrieved January 7, 2026.

- 2-Chloro-8-methoxyquinoline (C007B-514112). (n.d.). Cenmed Enterprises. Retrieved January 7, 2026.

- 8-Chloro-2-methylquinoline. (n.d.). PMC. Retrieved January 7, 2026.

- Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. (2025).

- 8-Methoxy-2-Methylquinoline. (n.d.). PubChem. Retrieved January 7, 2026.

- Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors. (n.d.). PMC. Retrieved January 7, 2026.

- 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. (n.d.). SciSpace. Retrieved January 7, 2026.

- Chemical Properties of Cloxyquin (CAS 130-16-5). (n.d.). Cheméo. Retrieved January 7, 2026.

- 8-Hydroxyquinoline(148-24-3) 1H NMR spectrum. (n.d.). ChemicalBook. Retrieved January 7, 2026.

- 8-Methoxyquinoline. (n.d.). MD Topology. Retrieved January 7, 2026.

- Quinoline, 2-chloro-. (n.d.). NIST WebBook. Retrieved January 7, 2026.

- 8-Hydroxyquinoline. (n.d.). NIST WebBook. Retrieved January 7, 2026.

- 2-Chloroquinolin-8-amine. (n.d.). PubChem. Retrieved January 7, 2026.

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. 846038-39-9|this compound|BLD Pharm [bldpharm.com]

- 3. This compound [synhet.com]

- 4. 8-氯-2-甲基喹啉 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

An In-Depth Technical Guide to the Synthesis of 8-Chloro-2-methoxyquinoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Chloro-2-methoxyquinoline is a key heterocyclic compound that serves as a versatile building block in the synthesis of a wide range of biologically active molecules and functional materials. Its substituted quinoline framework is a common motif in pharmaceuticals, agrochemicals, and dyes. The presence of the chloro and methoxy groups at the 8- and 2-positions, respectively, offers distinct electronic and steric properties, making it a valuable intermediate for further chemical modifications in drug discovery and development. This guide provides a comprehensive overview of the primary synthetic pathways to this compound, offering in-depth mechanistic insights, detailed experimental protocols, and a comparative analysis of the different routes to empower researchers in their synthetic endeavors.

Key Synthetic Strategies

The synthesis of this compound can be approached through several strategic pathways. The choice of a particular route often depends on the availability of starting materials, desired scale of the reaction, and the required purity of the final product. The most prominent and scientifically robust methods are:

-

Pathway 1: O-Methylation of 8-Chloro-2-hydroxyquinoline. This is arguably the most direct and widely employed route, involving the synthesis of the 8-chloro-2-hydroxyquinoline precursor followed by a Williamson ether synthesis.

-

Pathway 2: Nucleophilic Substitution of 2,8-Dichloroquinoline. This approach utilizes a di-substituted quinoline and selectively replaces the more reactive chlorine atom at the 2-position with a methoxy group.

-

Pathway 3: Construction of the Quinoline Core via Cyclization Reactions. This strategy involves building the quinoline ring system from acyclic precursors using classic named reactions such as the Conrad-Limpach or Doebner-von Miller synthesis.

This guide will now delve into the specifics of each of these pathways, providing the necessary details for their successful implementation in a laboratory setting.

Pathway 1: O-Methylation of 8-Chloro-2-hydroxyquinoline

This two-step approach is often favored for its reliability and the commercial availability of the necessary precursors. The core of this pathway lies in the initial synthesis of 8-chloro-2-hydroxyquinoline, which exists in tautomeric equilibrium with 8-chloroquinolin-2(1H)-one, followed by its O-methylation.

Step 1: Synthesis of 8-Chloro-2-hydroxyquinoline via Conrad-Limpach Synthesis

The Conrad-Limpach synthesis is a classic method for the preparation of 4-hydroxyquinolines, which can be adapted to produce 2-hydroxyquinolines. This reaction involves the condensation of an aniline with a β-ketoester. For the synthesis of 8-Chloro-2-hydroxyquinoline, 2-chloroaniline is reacted with diethyl malonate.

Mechanism:

The reaction proceeds through the initial formation of an enamine from the condensation of 2-chloroaniline and one of the ester groups of diethyl malonate. Subsequent intramolecular cyclization via a nucleophilic attack of the aniline ring onto the second ester carbonyl group, followed by elimination of ethanol, leads to the formation of the quinoline ring system. Tautomerization of the resulting quinolone yields the final 8-chloro-2-hydroxyquinoline.

Experimental Protocol: Synthesis of 8-Chloro-2-hydroxyquinoline

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-chloroaniline (1 equivalent) and diethyl malonate (1.2 equivalents).

-

Reaction Conditions: Heat the mixture at 140-150 °C for 2 hours. The reaction can be monitored by thin-layer chromatography (TLC).

-

Cyclization: After the initial condensation, the intermediate is cyclized by heating at a higher temperature, typically in a high-boiling point solvent like diphenyl ether or Dowtherm A, at around 250 °C for 30 minutes.

-

Workup and Purification: Cool the reaction mixture and add petroleum ether to precipitate the product. Filter the solid, wash with petroleum ether, and then recrystallize from ethanol or acetic acid to obtain pure 8-chloro-2-hydroxyquinoline.

Step 2: O-Methylation of 8-Chloro-2-hydroxyquinoline

The conversion of the hydroxyl group to a methoxy group is typically achieved via a Williamson ether synthesis, which involves the deprotonation of the hydroxyl group to form an alkoxide, followed by nucleophilic substitution with a methylating agent.

Mechanism:

A base, such as potassium carbonate or sodium hydride, is used to deprotonate the hydroxyl group of 8-chloro-2-hydroxyquinoline, forming a more nucleophilic phenoxide. This nucleophile then attacks the methylating agent (e.g., dimethyl sulfate or methyl iodide) in an SN2 reaction, displacing the leaving group and forming the ether linkage.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: To a solution of 8-chloro-2-hydroxyquinoline (1 equivalent) in a suitable solvent such as acetone or DMF, add a base like potassium carbonate (2.5 equivalents).

-

Addition of Methylating Agent: Stir the suspension at room temperature for 30 minutes under a dry nitrogen atmosphere. Then, add the methylating agent, such as methyl iodide (2.5 equivalents), dropwise over 5 minutes.

-

Reaction Conditions: Stir the reaction mixture overnight at room temperature. Monitor the progress of the reaction by TLC.

-

Workup and Purification: After the reaction is complete, remove the solvent under reduced pressure. Add water to the residue and extract the product with a suitable organic solvent like dichloromethane. Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography on silica gel.

Visualization of Pathway 1

Caption: Pathway 1: Synthesis of this compound from 8-Chloro-2-hydroxyquinoline.

Pathway 2: Nucleophilic Substitution of 2,8-Dichloroquinoline

This pathway offers a convergent approach where the quinoline core with both chloro-substituents is first synthesized or procured, followed by a selective nucleophilic aromatic substitution (SNAr) at the 2-position.

Synthesis of 2,8-Dichloroquinoline

2,8-Dichloroquinoline can be synthesized from 8-chloroquinoline-N-oxide by reaction with phosphoryl trichloride.[1]

Mechanism:

The reaction of the N-oxide with phosphoryl chloride leads to the formation of a reactive intermediate which then undergoes nucleophilic attack by chloride ions, followed by rearrangement and elimination to yield the dichlorinated quinoline.

Selective Methoxylation

The chlorine atom at the 2-position of the quinoline ring is more activated towards nucleophilic substitution than the chlorine at the 8-position due to the electron-withdrawing effect of the ring nitrogen. This allows for selective replacement with a methoxy group.

Mechanism:

The reaction proceeds via a nucleophilic aromatic substitution mechanism. The methoxide ion attacks the carbon atom at the 2-position, forming a Meisenheimer-like intermediate. The negative charge is delocalized over the aromatic system, including the nitrogen atom. Subsequent elimination of the chloride ion restores the aromaticity and yields the 2-methoxy product.

Experimental Protocol: Synthesis of this compound from 2,8-Dichloroquinoline

-

Reaction Setup: In a round-bottom flask, dissolve 2,8-dichloroquinoline (1 equivalent) in a suitable solvent such as methanol or DMF.

-

Reagent Addition: Add a solution of sodium methoxide (1.1 to 1.5 equivalents) in methanol to the flask.

-

Reaction Conditions: Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by TLC.

-

Workup and Purification: After completion, cool the reaction mixture and remove the solvent under reduced pressure. Add water to the residue and extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude product. Purify by column chromatography or recrystallization.

Visualization of Pathway 2

Caption: Pathway 2: Nucleophilic substitution of 2,8-dichloroquinoline.

Pathway 3: Doebner-von Miller Reaction

The Doebner-von Miller reaction is a classic method for synthesizing quinolines from anilines and α,β-unsaturated carbonyl compounds. This pathway allows for the construction of the 8-chloroquinoline core in a single step.

Mechanism:

The reaction is acid-catalyzed and is thought to proceed through a series of complex steps. A proposed mechanism involves the 1,4-addition of the aniline to the α,β-unsaturated carbonyl compound (e.g., crotonaldehyde, formed in situ from acetaldehyde), followed by cyclization and dehydration to form a dihydroquinoline intermediate. Subsequent oxidation yields the aromatic quinoline product.

Experimental Protocol: Synthesis of 8-Chloro-2-methylquinoline (as a precursor example)

While this protocol yields 8-chloro-2-methylquinoline, it illustrates the general procedure. Modification of the α,β-unsaturated carbonyl component would be necessary to introduce a precursor to the 2-methoxy group.

-

Reaction Setup: In a reaction vessel, a mixture of 2-chloroaniline (1 equivalent) and an oxidizing agent (e.g., arsenic pentoxide or nitrobenzene) in concentrated sulfuric acid or hydrochloric acid is prepared.

-

Reagent Addition: An α,β-unsaturated aldehyde or ketone, such as crotonaldehyde (formed in situ from acetaldehyde), is added portion-wise to the reaction mixture.

-

Reaction Conditions: The mixture is heated, often to reflux, for several hours. The reaction is typically exothermic and requires careful temperature control.

-

Workup and Purification: After cooling, the reaction mixture is poured onto ice and neutralized with a base (e.g., sodium hydroxide). The product is then extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is purified by distillation or recrystallization. A reported yield for the synthesis of 8-chloro-2-methylquinoline from 2-chloroaniline and crotonaldehyde is 57%.[2]

Visualization of Pathway 3

Caption: Pathway 3: General scheme of the Doebner-von Miller reaction.

Data Summary

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Spectroscopic Data Highlights |

| 8-Chloro-2-hydroxyquinoline | C₉H₆ClNO | 179.60 | 209-212[3] | - |

| 2,8-Dichloroquinoline | C₉H₅Cl₂N | 198.05 | - | - |

| This compound | C₁₀H₈ClNO | 193.63 | 131-132 | ¹H NMR (CDCl₃): δ 8.30 (s, 1H), 7.47-7.52 (m, 1H), 7.34 (d, J=8.1 Hz, 1H), 7.10 (d, J=7.5 Hz, 1H), 4.06 (s, 3H), 3.49 (s, 1H). ¹³C NMR (CDCl₃): δ 155.8, 145.0, 142.5, 130.8, 127.9, 126.7, 126.6, 118.8, 109.7, 84.1, 78.2, 56.1.[4] |

Comparative Analysis and Field-Proven Insights

-

Pathway 1 (O-Methylation): This is often the most practical and high-yielding approach for laboratory-scale synthesis. The starting materials are readily available, and the reactions are generally straightforward to perform. The two-step nature of this pathway allows for the isolation and purification of the intermediate, 8-chloro-2-hydroxyquinoline, which can be crucial for achieving high purity of the final product. The Williamson ether synthesis step is a robust and well-understood reaction with typically good to excellent yields.

-

Pathway 2 (Nucleophilic Substitution): This pathway is attractive due to its convergency. If 2,8-dichloroquinoline is commercially available or can be synthesized in high yield, this route can be very efficient. The selectivity of the methoxylation at the 2-position is a key advantage. However, the synthesis of the starting 2,8-dichloroquinoline might involve harsh reagents and conditions.

-

Pathway 3 (Doebner-von Miller): While a powerful tool for quinoline synthesis, the Doebner-von Miller reaction can sometimes suffer from low yields and the formation of side products, especially with substituted anilines.[5][6] The reaction conditions are often harsh (strong acids, high temperatures), which may not be suitable for sensitive substrates. For the synthesis of this compound specifically, this route would require a less common α,β-unsaturated carbonyl precursor to directly install the methoxy group or a precursor, making it a less direct approach compared to the other pathways.

Senior Application Scientist's Recommendation: For researchers and drug development professionals requiring a reliable and scalable synthesis of this compound, Pathway 1 is highly recommended . Its stepwise nature allows for better control over purity, and the individual reactions are well-established and generally high-yielding. Pathway 2 is a strong alternative if the 2,8-dichloroquinoline starting material is readily accessible. Pathway 3 is more suited for library synthesis or when exploring structural diversity around the quinoline core, but may require more optimization for a specific target like this compound.

Conclusion

The synthesis of this compound is a critical process for accessing a range of important chemical entities. This guide has detailed three primary synthetic pathways, providing mechanistic insights and actionable experimental protocols. By understanding the advantages and limitations of each route, researchers can make informed decisions to best suit their synthetic goals, whether for small-scale research or larger-scale drug development campaigns. The presented information, grounded in established chemical principles and practical considerations, aims to facilitate the efficient and successful synthesis of this valuable quinoline derivative.

References

Sources

Physical and chemical characteristics of 8-Chloro-2-methoxyquinoline

An In-depth Technical Guide to 8-Chloro-2-methoxyquinoline

Prepared by: Gemini, Senior Application Scientist

Introduction

This compound is a halogenated and methoxylated derivative of quinoline, a heterocyclic aromatic compound. As a bifunctional molecule, its unique substitution pattern—an electron-withdrawing chlorine atom at the C8 position and an electron-donating methoxy group at the C2 position—imparts specific reactivity and properties that make it a valuable intermediate in organic synthesis. This guide provides a comprehensive overview of its physical, chemical, and spectroscopic characteristics, intended for researchers and professionals in synthetic chemistry and drug development. Its structural analogues have been explored for various applications, underscoring the importance of understanding the core properties of this specific isomer.

Physicochemical and Structural Properties

The fundamental identity and physical state of this compound are defined by its molecular structure and resulting properties. While experimental data for this specific isomer is not broadly published, properties can be reliably inferred from closely related analogues and computational models.

Identifier and Formula:

-

IUPAC Name: this compound

-

Molecular Formula: C₁₀H₈ClNO

-

Molecular Weight: 193.63 g/mol [1]

Physical Properties Summary:

| Property | Value / Description | Source / Rationale |

| Appearance | Expected to be an off-white to pale yellow solid. | Based on the typical appearance of substituted quinolines, such as the isomer 2-Chloro-8-methoxyquinoline.[3] |

| Melting Point | Not experimentally reported. The related isomer, 2-Chloro-8-methoxyquinoline, melts at 77-78 °C.[3] | Isomeric substitution can significantly alter melting points due to changes in crystal lattice packing. |

| Boiling Point | Not experimentally reported. Predicted to be >300 °C at atmospheric pressure. | High boiling points are characteristic of aromatic heterocyclic compounds of this molecular weight. The isomer 2-Chloro-8-methoxyquinoline has a predicted boiling point of 310.5±22.0 °C.[3] |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane (DCM), chloroform, ethyl acetate, and dimethylformamide (DMF). Poorly soluble in water. | The aromatic and chlorinated nature suggests solubility in nonpolar to moderately polar organic solvents. |

| Purity | Commercially available with purities often ≥97%.[1] | Standard for synthetic intermediates used in research and development. |

Spectroscopic Characterization Profile

Spectroscopic analysis is essential for the unambiguous identification and quality control of this compound. The following sections describe the expected spectral features based on its molecular structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methoxy group and the five protons on the quinoline ring system.

-

Methoxy Group (-OCH₃): A sharp singlet appearing in the upfield region of the aromatic spectrum, typically around δ 3.9-4.1 ppm .

-

Aromatic Protons: Five signals in the downfield region (δ 7.0-8.5 ppm ). The precise chemical shifts and coupling constants (J-values) will depend on the electronic environment created by the chloro and methoxy substituents. Protons adjacent to the nitrogen (H4) and the chlorine atom (H7) are expected to be the most deshielded. The characteristic splitting patterns (doublets, triplets, or doublets of doublets) arise from spin-spin coupling with neighboring protons, allowing for full assignment. For example, the ¹H NMR spectrum of the parent 8-chloroquinoline shows signals between 7.4 and 9.0 ppm.[4]

-

-

¹³C NMR: The carbon NMR spectrum should display ten unique signals corresponding to each carbon atom in the molecule.

-

Methoxy Carbon (-OCH₃): A signal around δ 55-60 ppm .

-

Aromatic Carbons: Nine signals in the range of δ 110-160 ppm . The carbons directly attached to the nitrogen (C2, C8a), chlorine (C8), and oxygen (C2) will have their chemical shifts significantly influenced by these heteroatoms.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups within the molecule by detecting their characteristic vibrational frequencies.[5]

-

Aromatic C-H Stretch: Weak to medium bands observed above 3000 cm⁻¹, typically in the 3050-3150 cm⁻¹ region.

-

C-O Stretch (Aryl Ether): Two characteristic strong bands are expected: an asymmetric stretch around 1230-1270 cm⁻¹ and a symmetric stretch around 1020-1075 cm⁻¹ . The spectrum of 8-methoxyquinoline shows a prominent C-O stretch at 1094 cm⁻¹.[6]

-

Aromatic C=C and C=N Stretch: Multiple sharp, medium-to-strong bands in the 1450-1620 cm⁻¹ region, which are characteristic of the quinoline ring system.

-

C-Cl Stretch: A strong band in the fingerprint region, typically found between 700-850 cm⁻¹ .

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming its molecular weight and elemental composition.[7]

-

Molecular Ion Peak (M⁺): The spectrum will show a prominent molecular ion peak at m/z ≈ 193.6 .

-

Isotopic Pattern: A crucial diagnostic feature will be the isotopic pattern caused by the chlorine atom. The spectrum will display two peaks for the molecular ion: one for the isotope ³⁵Cl (M⁺) and another for ³⁷Cl (M+2)⁺. The relative intensity of the (M+2)⁺ peak will be approximately one-third (≈32%) of the M⁺ peak, which is a definitive signature for a molecule containing a single chlorine atom.

Synthesis and Chemical Reactivity

This compound serves as a versatile building block in multi-step syntheses. Its reactivity is governed by the interplay of its functional groups.

Representative Synthesis Protocol: Nucleophilic Aromatic Substitution

A common and efficient method to synthesize 2-methoxyquinolines is through the nucleophilic aromatic substitution (SₙAr) of a corresponding 2-chloroquinoline precursor. The electron-deficient nature of the pyridine moiety in the quinoline ring system activates the C2 position for such reactions.

Objective: To synthesize this compound from 2,8-dichloroquinoline.

Methodology:

-

Preparation of Sodium Methoxide: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve sodium metal (1.05 eq.) in anhydrous methanol (a suitable volume to ensure dissolution) under an inert atmosphere. The reaction is exothermic and generates hydrogen gas. Allow the reaction to proceed until all sodium has dissolved, yielding a solution of sodium methoxide.

-

Causality: Sodium methoxide is a strong nucleophile required to displace the chloride at the C2 position. Preparing it in situ from sodium metal ensures it is anhydrous and highly reactive.

-

-

Nucleophilic Substitution: To the freshly prepared sodium methoxide solution, add 2,8-dichloroquinoline (1.0 eq.).

-

Causality: The C2 position is more electron-deficient than the C8 position due to its proximity to the ring nitrogen, making it significantly more susceptible to nucleophilic attack. This allows for selective substitution.

-

-

Reaction: Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-6 hours).

-

Workup: After cooling to room temperature, carefully quench the reaction by adding water. This will precipitate the crude product.

-

Purification: Collect the solid product by vacuum filtration and wash it with cold water to remove inorganic salts. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or isopropanol) or by column chromatography on silica gel to yield pure this compound.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Core Reactivity

The chemical behavior of this compound is dictated by its three main components: the methoxy group, the chloro group, and the quinoline ring.

-

At the C2-Methoxy Group: The methoxy group can be cleaved under harsh acidic conditions (e.g., HBr) to yield the corresponding 8-chloro-2-hydroxyquinoline. It can also be substituted by other nucleophiles, although this typically requires activation.

-

At the C8-Chloro Group: The chlorine atom is relatively unreactive towards SₙAr reactions but is an excellent handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig amination). This allows for the introduction of a wide variety of carbon- and nitrogen-based substituents at this position, making it a key site for molecular diversification.

-

On the Quinoline Ring: The quinoline ring can undergo electrophilic aromatic substitution (e.g., nitration, halogenation). The directing effects of the existing chloro and methoxy groups will influence the position of the incoming electrophile, often favoring the C5 and C7 positions.

Key Reactivity Sites Diagram

Caption: Primary sites of chemical reactivity on the this compound scaffold.

Safety and Handling

As with any laboratory chemical, this compound should be handled with appropriate care. While a specific Safety Data Sheet (SDS) for this isomer should always be consulted, general precautions based on related halo-quinolines apply.

-

General Hazards: Similar compounds are classified as causing skin and eye irritation.[8] They may be harmful if swallowed or inhaled.[8][9]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[10]

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[10] Avoid contact with skin, eyes, and clothing.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[10]

Applications in Research and Development

Substituted quinolines are privileged scaffolds in medicinal chemistry. 8-Hydroxyquinoline derivatives, for example, are known for their wide range of biological activities.[11] this compound serves as a key intermediate for accessing more complex molecules. Its functional handles allow for systematic structural modifications in the development of new therapeutic agents, agrochemicals, and functional materials. The ability to perform selective chemistry at the C2 and C8 positions makes it a powerful platform for building molecular libraries for screening and lead optimization.

References

- ChemSynthesis. (2025). 2-chloro-6-methoxy-4-methylquinoline - 6340-55-2.

- PubChem. (n.d.). 8-Chloro-2-methylquinoline. National Center for Biotechnology Information.

- PrepChem. (2023). Synthesis of 8-amino-2-methoxyquinoline.

- PubChem. (n.d.). 4-Chloro-8-methoxy-2-methylquinoline. National Center for Biotechnology Information.

- Al-Ostoot, F. H., et al. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 26(21), 6439. [Link]

- PubChem. (n.d.). 8-Chloroquinoline. National Center for Biotechnology Information.

- Oladipo, M. A., et al. (2018). Spectrum of 8-methoxyquinoline. ResearchGate.

- Compound Interest. (2015). Analytical Chemistry – Infrared (IR) Spectroscopy.

- Kyte, B., et al. (2018). Advances in high-throughput mass spectrometry in drug discovery. EMBO Molecular Medicine, 10(12), e9431. [Link]

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. 846038-39-9|this compound|BLD Pharm [bldpharm.com]

- 3. 2-CHLORO-8-METHOXYQUINOLINE CAS#: 74668-74-9 [m.chemicalbook.com]

- 4. 8-Chloroquinoline(611-33-6) 1H NMR spectrum [chemicalbook.com]

- 5. compoundchem.com [compoundchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Advances in high‐throughput mass spectrometry in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

- 9. 4-Chloro-8-methoxy-2-methylquinoline | C11H10ClNO | CID 807583 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. fishersci.com [fishersci.com]

- 11. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

The Therapeutic Promise of Substituted Quinolines: A Technical Guide for Drug Development Professionals

Abstract

The quinoline scaffold, a fused heterocyclic aromatic system, represents a "privileged structure" in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of pharmacological activities, positioning them as promising candidates for the development of novel therapeutics. This technical guide provides an in-depth exploration of the therapeutic applications of substituted quinolines, with a focus on their anticancer, antimicrobial, antimalarial, anti-inflammatory, and neuroprotective properties. We will delve into the mechanisms of action, present key quantitative data, and provide detailed experimental protocols to empower researchers, scientists, and drug development professionals in their pursuit of innovative quinoline-based therapies.

Introduction: The Quinoline Scaffold - A Versatile Pharmacophore

Quinoline, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridine ring, is a fundamental building block in a vast array of natural and synthetic compounds.[1] The inherent chemical properties of the quinoline nucleus, including its ability to intercalate into DNA and interact with various enzymes, make it a highly attractive scaffold for drug design.[2] The therapeutic potential of quinoline derivatives has been recognized for over a century, with the discovery of quinine, an antimalarial alkaloid isolated from the bark of the Cinchona tree.[3] Since then, extensive research has led to the development of numerous substituted quinoline-based drugs with diverse clinical applications.

This guide will provide a comprehensive overview of the major therapeutic areas where substituted quinolines have shown significant promise. Each section will explore the underlying mechanisms of action, showcase representative compounds with their biological activities, and provide detailed experimental protocols for their evaluation.

Anticancer Applications of Substituted Quinolines

Substituted quinolines have emerged as a significant class of anticancer agents, exhibiting a variety of mechanisms to combat cancer cell proliferation and survival.[4] These mechanisms include the inhibition of protein kinases, induction of apoptosis, and interference with DNA replication and repair.[5]

Mechanism of Action in Oncology

The anticancer effects of substituted quinolines are often multi-faceted, targeting key signaling pathways that are frequently dysregulated in cancer.

-

Kinase Inhibition: Many quinoline derivatives act as potent inhibitors of various protein kinases that are crucial for tumor growth and progression.[3] These include receptor tyrosine kinases like EGFR and VEGFR, as well as intracellular kinases such as those in the PI3K/Akt/mTOR pathway.[6][7] By blocking the activity of these kinases, quinoline-based inhibitors can disrupt downstream signaling cascades that promote cell proliferation, angiogenesis, and metastasis. For instance, certain 2-arylquinolines have demonstrated dual inhibitory activity against EGFR and FAK.[8]

-

Induction of Apoptosis: A significant number of substituted quinolines exert their anticancer effects by inducing programmed cell death, or apoptosis.[9] This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[3][10] For example, the quinoline derivative PQ1 has been shown to induce apoptosis in breast cancer cells by activating both caspase-8 and caspase-9.[9][11]

-

DNA Intercalation and Topoisomerase Inhibition: The planar aromatic structure of the quinoline ring allows some derivatives to intercalate between DNA base pairs, disrupting DNA replication and transcription.[2] Furthermore, certain quinolines function as topoisomerase inhibitors, preventing the unwinding of DNA that is necessary for these processes.[12]

-

Histone Deacetylase (HDAC) Inhibition: Some substituted quinolines have been identified as inhibitors of histone deacetylases (HDACs).[13] HDACs play a crucial role in regulating gene expression, and their inhibition can lead to the re-expression of tumor suppressor genes, ultimately inducing cell cycle arrest and apoptosis.

Quantitative Data: Anticancer Activity of Representative Quinolines

The following table summarizes the cytotoxic activity of various substituted quinoline derivatives against a panel of human cancer cell lines.

| Compound Class | Specific Derivative | Cancer Cell Line | IC50/GI50 (µM) | Reference |

| 2-Arylquinolines | Compound 6f | DLD-1 (Colorectal) | 0.022 | [9] |

| Compound 6h | DLD-1 (Colorectal) | 0.014 | [9] | |

| Compound 6i | HCT-116 (Colorectal) | 0.018 | [9] | |

| Quinoline-Chalcones | Derivative 4c | K-562 (Leukemia) | 7.72 | [7] |

| HOP-92 (Lung) | 2.37 | [7] | ||

| SNB-75 (CNS) | 2.38 | [7] | ||

| RXF 393 (Renal) | 2.21 | [7] | ||

| HS 578T (Breast) | 2.38 | [7] | ||

| 6-Diethylaminoquinazolinones | Compound 1l | KB (Epidermoid) | 0.08 | [14] |

| Hep-G2 (Hepatocellular) | 0.02 | [14] | ||

| LU-1 (Lung) | 0.03 | [14] | ||

| MCF-7 (Breast) | 0.04 | [14] |

Experimental Protocols: Anticancer Activity Assessment

This colorimetric assay is a standard method for assessing the in vitro cytotoxic activity of a compound.[15]

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.

-

Compound Treatment: Replace the culture medium with fresh medium containing various concentrations of the test quinoline derivative. Include a vehicle control (e.g., DMSO). Incubate for 48 to 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value from the dose-response curve.

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[16][17]

Protocol:

-

Cell Treatment: Treat cells with the quinoline derivative for the desired time.

-

Cell Harvesting: Harvest both adherent and floating cells.

-

Washing: Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cells in 1X Annexin-binding buffer.

-

Staining: Add Annexin V-FITC and PI to the cell suspension.

-

Incubation: Incubate for 15 minutes at room temperature in the dark.

-

Analysis: Analyze the stained cells by flow cytometry. Annexin V-FITC positive and PI negative cells are in early apoptosis, while cells positive for both are in late apoptosis or necrosis.

Signaling Pathway Visualization: Apoptosis Induction by Substituted Quinolines

Caption: Extrinsic and intrinsic apoptosis pathways induced by substituted quinolines.

Antimicrobial Applications of Substituted Quinolines

The quinoline scaffold is a cornerstone in the development of antimicrobial agents. Fluoroquinolones, a major class of synthetic antibiotics, are a prime example of the successful application of substituted quinolines in combating bacterial infections.

Mechanism of Action in Microbiology

The primary mechanism of action of quinolone antibiotics is the inhibition of bacterial DNA synthesis.[16]

-

Inhibition of DNA Gyrase and Topoisomerase IV: Quinolones target two essential bacterial enzymes: DNA gyrase (topoisomerase II) and topoisomerase IV.[18][19] DNA gyrase is responsible for introducing negative supercoils into bacterial DNA, a process crucial for DNA replication and transcription. Topoisomerase IV is involved in the decatenation of daughter chromosomes after replication. By binding to these enzymes, quinolones stabilize the enzyme-DNA complex, leading to double-strand breaks in the bacterial chromosome and ultimately cell death.[19]

Quantitative Data: Antimicrobial Activity of Representative Quinolines

The following table presents the Minimum Inhibitory Concentration (MIC) values of various quinoline derivatives against a range of bacterial and fungal pathogens.

| Compound Class | Specific Derivative | Microorganism | MIC (µg/mL) | Reference |

| Quinoline-Sulfonamide Hybrids | QS3 | E. coli | 128 | [6] |

| E. faecalis | 128 | [6] | ||

| P. aeruginosa | 64 | [6] | ||

| S. typhi | 512 | [6] | ||

| 6-amino-4-methyl-1H-quinoline-2-one derivatives | Compound 2 | Bacillus cereus | 3.12 | [20] |

| Compound 6 | Staphylococcus aureus | 3.12 | [20] | |

| Pseudomonas aeruginosa | 6.25 | [20] | ||

| Escherichia coli | 6.25 | [20] | ||

| Aspergillus flavus | 6.25 | [20] | ||

| Candida albicans | 12.5 | [20] |

Experimental Protocol: Broth Microdilution Susceptibility Testing

This method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[6]

Protocol:

-

Preparation of Stock Solution: Dissolve the quinoline derivative in a suitable solvent (e.g., DMSO) to create a stock solution.

-

Serial Dilution: Perform a two-fold serial dilution of the stock solution in a 96-well microtiter plate containing appropriate broth medium.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

-

Inoculation: Inoculate each well with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Antimalarial Applications of Substituted Quinolines

Quinolines have a long and storied history in the fight against malaria. From the natural product quinine to synthetic drugs like chloroquine and mefloquine, this chemical class has been central to antimalarial chemotherapy.[3]

Mechanism of Action in Parasitology

The primary mode of action of many quinoline antimalarials is the disruption of heme detoxification in the malaria parasite, Plasmodium falciparum.[20][21]

-

Inhibition of Heme Polymerization: During its intraerythrocytic stage, the parasite digests hemoglobin in its food vacuole, releasing large quantities of toxic free heme.[22] The parasite detoxifies this heme by polymerizing it into an inert crystalline substance called hemozoin. Quinolines like chloroquine accumulate in the acidic food vacuole and are thought to cap the growing hemozoin crystal, preventing further polymerization.[21][22] The accumulation of free heme leads to oxidative stress and parasite death.

-

Novel Mechanisms: More recent research has identified novel mechanisms of action for some quinoline derivatives, such as the inhibition of translation elongation factor 2 (PfEF2), which is essential for protein synthesis in the parasite.[10][23]

Quantitative Data: Antimalarial Activity of Representative Quinolines

The following table displays the in vitro efficacy (IC50) of various quinoline derivatives against chloroquine-sensitive and -resistant strains of P. falciparum.

| Compound Class | Specific Derivative | P. falciparum Strain | IC50 (nM) | Reference |

| Chloroquine | 3D7 (Sensitive) | 22 - 26.7 | [3] | |

| W2 (Resistant) | - | [24] | ||

| Amino-alcohol Quinolines | (S)-pentyl derivative | 3D7 (Sensitive) | 10.5 | [3] |

| Quinolinyl Thiourea | Compound 1 | Chloroquine-Resistant | 1200 | [2] |

| 4-Aminoquinolines | Compound 56 | W2 (Resistant) | 1400 | [20] |

| Pyrazolopyrimidines | Compound 33 | - | 1200 | [20] |

Experimental Protocol: In Vivo Antimalarial Efficacy in a Mouse Model

The Plasmodium berghei-infected mouse model is a standard for in vivo evaluation of antimalarial compounds.[25]

Protocol:

-

Infection: Inoculate mice intraperitoneally with P. berghei-infected red blood cells.

-

Treatment: Administer the test quinoline derivative orally or subcutaneously for four consecutive days, starting 24 hours post-infection. Include a vehicle control group and a positive control group (e.g., treated with chloroquine).

-

Parasitemia Monitoring: Prepare thin blood smears from the tail vein daily and stain with Giemsa. Determine the percentage of parasitized red blood cells by microscopy.

-

Efficacy Calculation: Calculate the percentage of parasitemia suppression compared to the vehicle-treated control group.

-

Survival Monitoring: Monitor the survival of the mice daily.

Anti-inflammatory Applications of Substituted Quinolines

Several substituted quinolines have demonstrated significant anti-inflammatory properties, primarily through the modulation of key inflammatory signaling pathways.

Mechanism of Action in Inflammation

-

Inhibition of the NF-κB Pathway: The transcription factor NF-κB is a master regulator of inflammation.[11] Certain quinoline derivatives can inhibit the activation of the NF-κB pathway, thereby downregulating the expression of pro-inflammatory cytokines and enzymes.[26][27] For example, 8-(tosylamino)quinoline has been shown to suppress NF-κB activation.[11]

-

Inhibition of Cyclooxygenase (COX) Enzymes: Some quinoline derivatives exhibit inhibitory activity against cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, which is a key enzyme in the production of pro-inflammatory prostaglandins.[22][28]

Quantitative Data: Anti-inflammatory Activity of Representative Quinolines

The following table summarizes the COX-2 inhibitory activity and in vivo anti-inflammatory effects of selected quinoline derivatives.

| Compound Class | Specific Derivative | Assay | IC50 (µM) / % Inhibition | Reference |

| Pyrazole-Substituted Quinolines | 12c | COX-2 Inhibition | 0.1 | [22] |

| 14a | COX-2 Inhibition | 0.11 | [22] | |

| 14b | COX-2 Inhibition | 0.11 | [22] | |

| 4-Imidazolylmethylquinolines | 9d | COX-2 Inhibition | 0.063 | [28] |

| 9e | COX-2 Inhibition | 0.043 | [17] | |

| Spirotriazolotriazine Derivatives | Compound 1 | Carrageenan-induced paw edema (4h) | 96.31% | [29] |

| Compound 3 | Carrageenan-induced paw edema (4h) | 99.69% | [29] |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a widely used in vivo model to assess the acute anti-inflammatory activity of a compound.[19]

Protocol:

-

Animal Grouping: Divide rats into control and treatment groups.

-

Compound Administration: Administer the quinoline derivative or a reference anti-inflammatory drug (e.g., indomethacin) intraperitoneally or orally.

-

Induction of Edema: After a set time (e.g., 30 minutes), inject a 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Paw Volume Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

-

Calculation of Edema and Inhibition: Calculate the increase in paw volume (edema) and the percentage of inhibition of edema in the treated groups compared to the control group.

Signaling Pathway Visualization: NF-κB Inhibition by Substituted Quinolines

Caption: Inhibition of the NF-κB signaling pathway by substituted quinolines.

Neuroprotective Applications of Substituted Quinolines

Substituted quinolines are emerging as promising therapeutic agents for neurodegenerative diseases such as Alzheimer's disease, primarily due to their ability to modulate key enzymes and pathways involved in neurodegeneration.[18][30]

Mechanism of Action in Neuroscience

-

Cholinesterase Inhibition: A key strategy in the symptomatic treatment of Alzheimer's disease is the inhibition of acetylcholinesterase (AChE), the enzyme that breaks down the neurotransmitter acetylcholine. Several quinoline derivatives have been developed as potent AChE inhibitors.[21][31]

-

Monoamine Oxidase (MAO) Inhibition: Monoamine oxidase-B (MAO-B) is an enzyme involved in the breakdown of dopamine. Its inhibition can be beneficial in Parkinson's disease. Some quinoline derivatives have shown selective MAO-B inhibitory activity.[19]

-

Antioxidant and Metal Chelating Properties: Oxidative stress and the dysregulation of metal ions are implicated in the pathogenesis of several neurodegenerative diseases. Certain quinoline derivatives possess antioxidant properties and the ability to chelate metal ions, thereby mitigating neuronal damage.[10]

Quantitative Data: Neuroprotective Activity of Representative Quinolines

The following table presents the inhibitory activity of various quinoline derivatives against key enzymes implicated in neurodegeneration.

| Compound Class | Specific Derivative | Target Enzyme | IC50 (µM) | Reference |

| Morpholine-Bearing Quinolines | 11g | AChE | 1.94 | [21] |

| BChE | 28.37 | [21] | ||

| 2,3-Dihydro-1H-cyclopenta[b]quinolines | 3b | AChE | 0.052 | [32] |

| BChE | 0.071 | [32] | ||

| Quinoline-based Metal Chelators | H2dqpyca | AChE | - | [33] |

Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is a standard method for measuring AChE activity and screening for its inhibitors.[5]

Protocol:

-

Reagent Preparation: Prepare a phosphate buffer (pH 8.0), a stock solution of AChE, acetylthiocholine iodide (ATCI) as the substrate, and 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) as Ellman's reagent.

-

Assay Setup: In a 96-well plate, add the buffer, the test quinoline derivative at various concentrations, and the AChE solution. Include a control without the inhibitor.

-

Pre-incubation: Pre-incubate the plate for a short period.

-

Reaction Initiation: Initiate the reaction by adding ATCI and DTNB to all wells.

-

Absorbance Measurement: Measure the absorbance at 412 nm at regular intervals. The rate of increase in absorbance is proportional to the AChE activity.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Synthesis of Substituted Quinolines

A variety of synthetic methods are available for the preparation of substituted quinolines, allowing for the generation of diverse chemical libraries for drug discovery.

-

Povarov Reaction: This is a powerful method for the synthesis of 2-arylquinolines.[34][35] It typically involves a three-component reaction between an aniline, an aldehyde, and an activated alkene.

-

Gould-Jacobs Reaction: This reaction is a classic method for the synthesis of 4-hydroxyquinolines (which can be converted to 4-aminoquinolines) from anilines and ethoxymethylenemalonate esters.

Conclusion and Future Perspectives

Substituted quinolines represent a highly versatile and promising class of compounds with a wide range of therapeutic applications. Their ability to interact with diverse biological targets and modulate key signaling pathways makes them invaluable scaffolds in modern drug discovery. The continued exploration of the vast chemical space of substituted quinolines, coupled with a deeper understanding of their mechanisms of action, will undoubtedly lead to the development of novel and more effective therapies for a multitude of diseases. The experimental protocols and data presented in this guide are intended to serve as a valuable resource for researchers dedicated to unlocking the full therapeutic potential of this remarkable class of molecules.

References

- A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells. [Link]

- Half‐maximal inhibitory concentration (IC50) values of quinoline...

- Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E. [Link]